Cas no 1567862-02-5 ((1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine)

(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine is a chiral amine derivative featuring a benzofuran scaffold, which imparts structural rigidity and potential pharmacological relevance. The (1S)-enantiomer exhibits stereospecificity, making it valuable for asymmetric synthesis and drug development applications. Its benzofuran core enhances stability and may influence binding affinity in biologically active compounds. The primary amine functionality allows for further derivatization, enabling its use as a versatile intermediate in medicinal chemistry. This compound is particularly useful in the synthesis of enantiomerically pure molecules, where chirality plays a critical role in activity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine structure
1567862-02-5 structure
Product name:(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
CAS No:1567862-02-5
MF:C10H13NO
MW:163.216322660446
CID:6594560
PubChem ID:82759361

(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1567862-02-5
    • AKOS021077530
    • EN300-3029027
    • (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
    • Inchi: 1S/C10H13NO/c1-7(11)8-2-3-9-5-12-6-10(9)4-8/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1
    • InChI Key: VRDYNNVYBSHLIY-ZETCQYMHSA-N
    • SMILES: O1CC2C=CC(=CC=2C1)[C@H](C)N

Computed Properties

  • Exact Mass: 163.099714038g/mol
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 35.2Ų

(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3029027-0.05g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
0.05g
$888.0 2025-03-19
Enamine
EN300-3029027-0.1g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
0.1g
$930.0 2025-03-19
Enamine
EN300-3029027-10.0g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
10.0g
$4545.0 2025-03-19
Enamine
EN300-3029027-0.25g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
0.25g
$972.0 2025-03-19
Enamine
EN300-3029027-1.0g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
1.0g
$1057.0 2025-03-19
Enamine
EN300-3029027-5.0g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-3029027-2.5g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
2.5g
$2071.0 2025-03-19
Enamine
EN300-3029027-0.5g
(1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine
1567862-02-5 95.0%
0.5g
$1014.0 2025-03-19

Additional information on (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine

Research Briefing on (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine (CAS: 1567862-02-5): Recent Advances and Applications

The compound (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine (CAS: 1567862-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs. This briefing provides an overview of the latest research findings, focusing on its synthetic pathways, pharmacological properties, and emerging applications.

Recent literature highlights the importance of (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine as a chiral building block for the synthesis of serotonin and dopamine receptor modulators. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the enantioselective synthesis of potential antipsychotic agents. The compound's rigid benzofuran scaffold and stereochemical purity make it an attractive candidate for designing ligands with high receptor affinity and selectivity. Computational docking studies further support its potential in targeting G-protein-coupled receptors (GPCRs) implicated in neurological disorders.

In addition to its pharmacological applications, (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine has been investigated for its metabolic stability and pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition reported favorable in vitro and in vivo profiles, with minimal cytochrome P450 inhibition and good blood-brain barrier permeability. These characteristics position it as a promising lead compound for further optimization in drug discovery pipelines. Researchers have also explored its derivatives for their anti-inflammatory and neuroprotective effects, with preliminary data suggesting potential in treating neurodegenerative diseases.

The synthetic chemistry community has made significant progress in developing efficient routes to (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine. A recent breakthrough published in Organic Letters (2024) described an asymmetric hydrogenation protocol using a novel chiral catalyst, achieving >99% enantiomeric excess and high yield. This advancement addresses previous challenges in large-scale production and could facilitate broader investigation of the compound's therapeutic potential. Furthermore, green chemistry approaches have been applied to minimize environmental impact during synthesis, aligning with current pharmaceutical industry sustainability goals.

Looking ahead, the research landscape for (1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine appears promising. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines for CNS disorders. The combination of its favorable physicochemical properties, synthetic accessibility, and biological activity makes it a versatile scaffold for medicinal chemistry exploration. Future studies are expected to focus on structure-activity relationship optimization and translational research to evaluate clinical potential. Continued investigation of this compound and its analogs may yield important contributions to the treatment of neurological and psychiatric conditions.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd